molecular formula C11H10BrNO3 B6612884 methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate CAS No. 476618-48-1

methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B6612884
CAS No.: 476618-48-1
M. Wt: 284.11 g/mol
InChI Key: JFFQIYIECDBXEB-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the 4th position, a methoxy group at the 6th position, and a carboxylate ester at the 2nd position of the indole ring. It is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

The synthesis of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate typically involves the bromination of a suitable indole precursor followed by esterification. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide. Industrial production methods often involve similar steps but are optimized for large-scale synthesis with higher yields and purity .

Chemical Reactions Analysis

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide (NBS), dimethyl sulfate, potassium permanganate, and sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways . The exact mechanism depends on the specific biological context and the structure of the indole derivative .

Properties

IUPAC Name

methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFQIYIECDBXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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